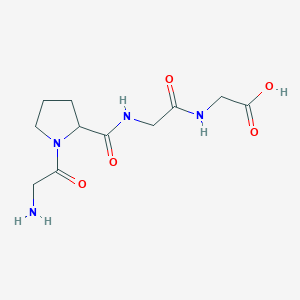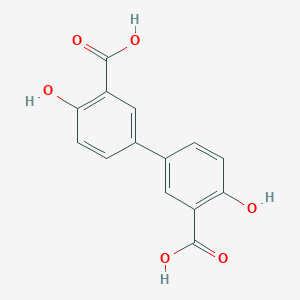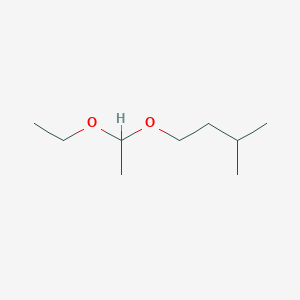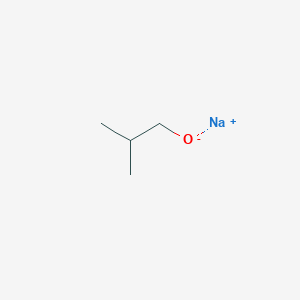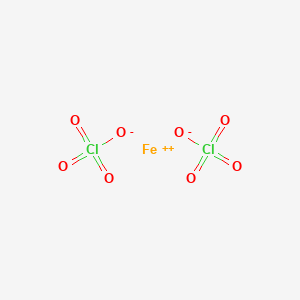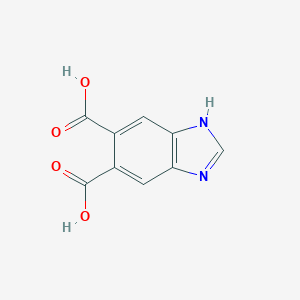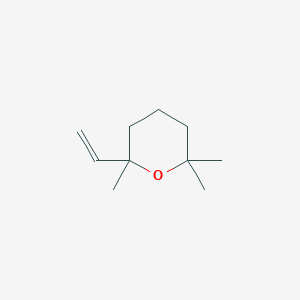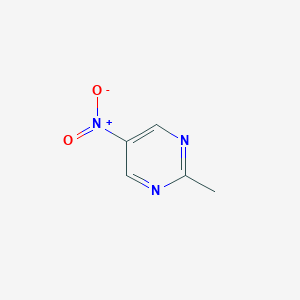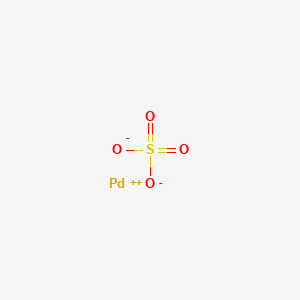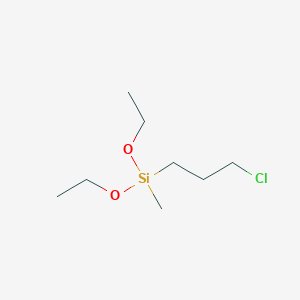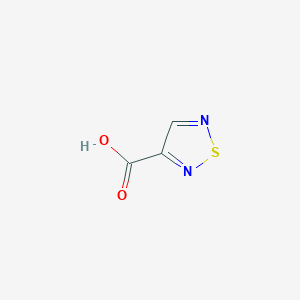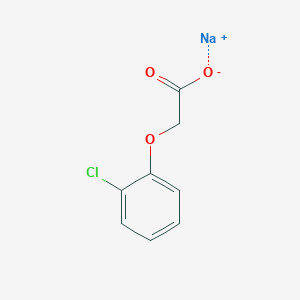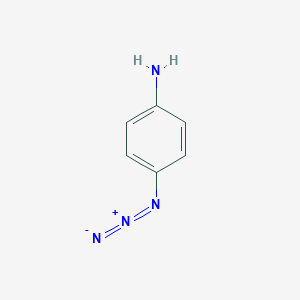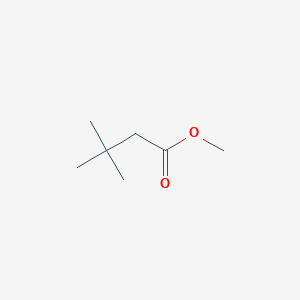
甲基叔丁基乙酸酯
描述
科学研究应用
Methyl tert-butylacetate has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a solvent for extracting biological samples.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
作用机制
Target of Action
Methyl tert-butylacetate (MTBA) is primarily used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners It can have an impact on biological systems if exposure occurs, typically as a result of accidental release or improper handling .
Mode of Action
It is known that mtba can be metabolized in the body to tertiary butyl alcohol (tba) through oxidation by cytochrome isoenzymes . This metabolic process can occur if MTBA is accidentally ingested, inhaled, or absorbed through the skin .
Biochemical Pathways
The main biochemical pathway involved in the metabolism of MTBA is its oxidation to TBA by cytochrome isoenzymes . TBA is then further metabolized to 2-hydroxyisobutyrate and 2-methyl-1,2-propanediol, which are excreted in the urine . Some microorganisms are capable of degrading MTBA aerobically, which could potentially be used for bioremediation in cases of environmental contamination .
Result of Action
The primary result of MTBA action in a biological system is the production of TBA and its subsequent metabolites. These metabolites can be detected in the urine following exposure to MTBA .
Action Environment
The action of MTBA can be influenced by various environmental factors. For instance, its volatility and water solubility can affect its distribution in the environment and its potential for exposure . Additionally, its stability can be affected by factors such as temperature and pH . It’s important to note that MTBA should be stored in a dry room at normal temperature to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: Methyl tert-butylacetate can be synthesized through the esterification of tert-butyl alcohol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently . Another method involves the transesterification of methyl acetate with tert-butyl alcohol in the presence of a base catalyst .
Industrial Production Methods: In industrial settings, methyl tert-butylacetate is produced via the esterification of acetic acid with isobutene using a heterogeneous catalyst. This method is preferred due to its high selectivity and yield . The reaction conditions often involve moderate temperatures and pressures to optimize the conversion rates and minimize by-product formation.
化学反应分析
Types of Reactions: Methyl tert-butylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butyl acetic acid under specific conditions.
Reduction: Reduction reactions can convert it into tert-butyl alcohol and other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with methyl tert-butylacetate under basic or acidic conditions.
Major Products Formed:
Oxidation: Tert-butyl acetic acid.
Reduction: Tert-butyl alcohol.
Substitution: Various esters and amides depending on the nucleophile used.
相似化合物的比较
Ethyl acetate: Another common ester solvent with similar applications but different reactivity due to the absence of the tert-butyl group.
tert-Butyl acetate: Shares the tert-butyl group but differs in the ester moiety, leading to variations in reactivity and applications.
Methyl acetate: A simpler ester with different physical and chemical properties compared to methyl tert-butylacetate.
Uniqueness: Methyl tert-butylacetate is unique due to the presence of both the methyl and tert-butyl groups, which confer distinct reactivity and solvency properties. Its ability to participate in a wide range of chemical reactions and its utility in various industrial applications make it a valuable compound in both research and industry .
属性
IUPAC Name |
methyl 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBOTVWRXLQVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145199 | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-48-3 | |
| Record name | Butanoic acid, 3,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


